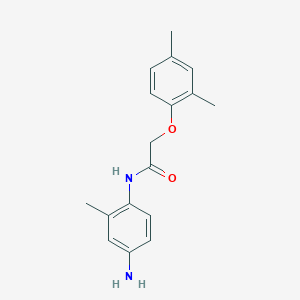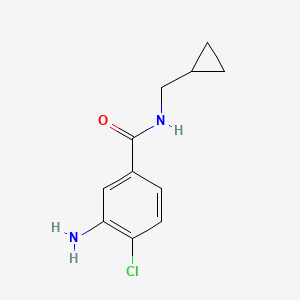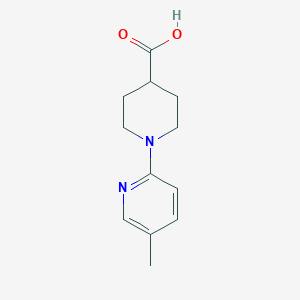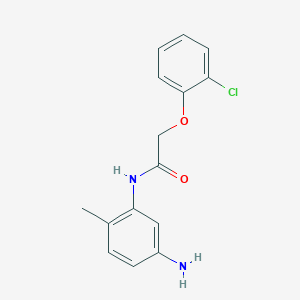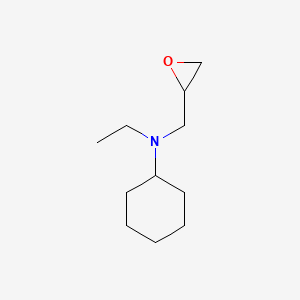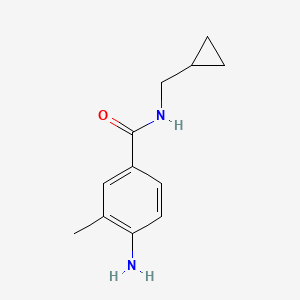![molecular formula C13H14N2O B3174955 1-[2-(2-Methylphenoxy)pyridin-3-YL]methanamine CAS No. 954580-12-2](/img/structure/B3174955.png)
1-[2-(2-Methylphenoxy)pyridin-3-YL]methanamine
Descripción general
Descripción
“1-[2-(2-Methylphenoxy)pyridin-3-YL]methanamine” is a chemical compound with the molecular formula C13H14N2O . It has a molecular weight of 214.27 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
The boiling point and other specific physical and chemical properties of “this compound” are not provided in the search results .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Schiff bases of 3-aminomethyl pyridine, including derivatives similar to 1-[2-(2-Methylphenoxy)pyridin-3-YL]methanamine, have been synthesized and characterized for potential anticonvulsant activities. These compounds were confirmed using FT-IR, 1H-NMR spectroscopy, and elemental analysis (Pandey & Srivastava, 2011).
Catalytic Applications
- 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, related to the query compound, have been used to create unsymmetrical NCN′ pincer palladacycles. These palladacycles have shown good catalytic activity and selectivity (Roffe et al., 2016).
Photocytotoxicity in Cancer Research
- Iron(III) complexes involving Schiff bases related to this compound have shown significant uptake in cancer cells and remarkable photocytotoxicity. These complexes demonstrate the potential for tumor targeting and treatment (Basu et al., 2015).
Metal Extraction and Detection
- Derivatives of pyridinyl methanamines have been explored as extraction agents for Fe(III) recovery and detection of specific ions like Hg and Ni. These studies contribute to advancements in metal extraction and environmental monitoring (Wojciechowska et al., 2019).
Molecular Interaction Studies
- Investigations into ligand exchange and spin state equilibria in Fe(II) complexes, including those related to this compound, have provided insights into the solution chemistry of these complexes. This research is significant for understanding molecular interactions in aqueous media (Draksharapu et al., 2012).
Safety and Hazards
This compound should be handled with care. Some general safety measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source .
Propiedades
IUPAC Name |
[2-(2-methylphenoxy)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-2-3-7-12(10)16-13-11(9-14)6-4-8-15-13/h2-8H,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMSDBSEDGQRDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




